
Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is a synthetic compound belonging to the triazine family This compound is characterized by the presence of a 6-chloro-s-triazine ring, which is a common structural motif in various herbicides and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester typically involves the reaction of cyanuric chloride with glycine derivatives. The process begins with the substitution of chloride ions in cyanuric chloride with glycine esters under controlled conditions. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Additionally, purification steps, such as crystallization and filtration, are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products
Scientific Research Applications
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, in herbicides, it targets photosynthetic pathways in plants, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Propazine: Another triazine-based herbicide with similar properties.
Simazine: A triazine herbicide used for weed control.
Uniqueness
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6685-99-0 |
|---|---|
Molecular Formula |
C11H16ClN5O4 |
Molecular Weight |
317.73 g/mol |
IUPAC Name |
ethyl 2-[[4-chloro-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C11H16ClN5O4/c1-3-20-7(18)5-13-10-15-9(12)16-11(17-10)14-6-8(19)21-4-2/h3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
JEBJGGRMTBYBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


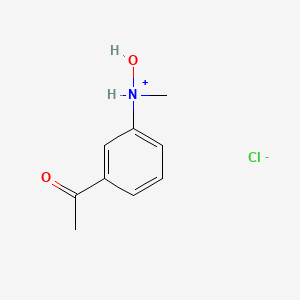
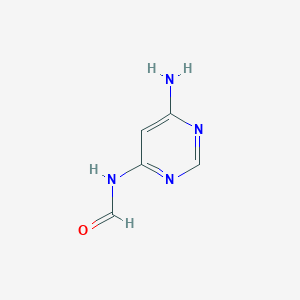
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
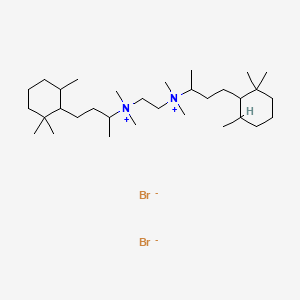
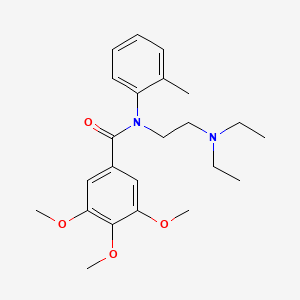
![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)
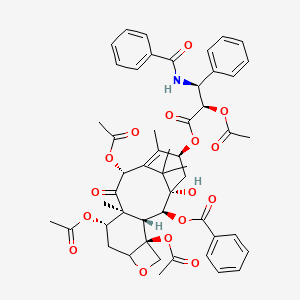
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
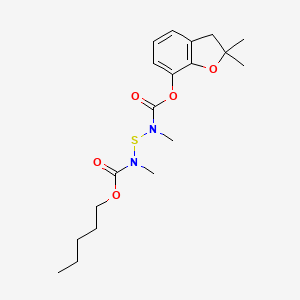
![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)


![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)
